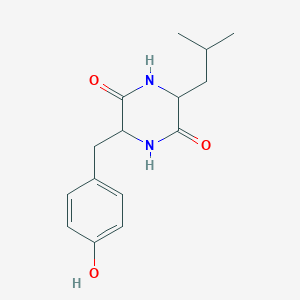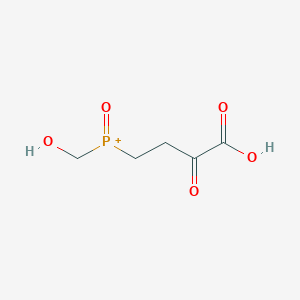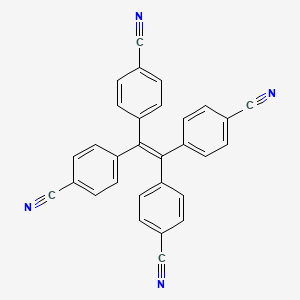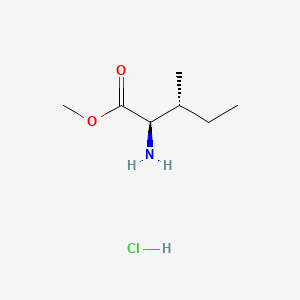
Cyclo(Tyr-Leu)
Descripción general
Descripción
Cyclo(Tyr-Leu) is a natural product found in Portulaca oleracea and Nocardia alba with data available.
Mecanismo De Acción
El Ciclo(Tyr-Leu) ejerce sus efectos a través de varios mecanismos:
Dianas moleculares: Puede unirse a receptores o enzimas específicos, influyendo en su actividad.
Vías implicadas: Participa en vías de señalización actuando como ligando para receptores o como inhibidor de enzimas.
Análisis Bioquímico
Biochemical Properties
Cyclo(Tyr-Leu) exhibits significant biological activity, participating in cellular signal transduction and receptor activation . It forms a cyclic structure between the peptide bond and the side chain, which enhances its stability and makes it less susceptible to enzymatic hydrolysis .
Cellular Effects
Cyclo(Tyr-Leu) has been reported to exhibit certain biological activities in cellular systems. It can participate in cell signaling processes and receptor activation
Molecular Mechanism
It is known to interact with various biomolecules and participate in cellular signaling processes
Temporal Effects in Laboratory Settings
Its stability due to the cyclic structure suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known to participate in cellular signaling processes, which could involve various enzymes or cofactors
Transport and Distribution
It is known to participate in cellular signaling processes, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its involvement in cellular signaling processes, it may be localized to specific compartments or organelles within the cell
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Ciclo(Tyr-Leu) se puede sintetizar utilizando técnicas de síntesis de péptidos. Un método común implica la ciclación de cabeza a cola de péptidos lineales. Este proceso normalmente utiliza la síntesis de péptidos en fase sólida (SPPS), donde el péptido lineal se sintetiza primero en una resina, seguido de la ciclación mediante la formación de un enlace amida . Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) y bases como DIPEA (N,N-Diisopropiletilamina) en un solvente orgánico como DMF (Dimetilformamida) .
Métodos de producción industrial:Análisis De Reacciones Químicas
Tipos de reacciones: El Ciclo(Tyr-Leu) experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo fenólico de la tirosina puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo dentro de los enlaces peptídicos.
Sustitución: El anillo aromático de la tirosina puede experimentar reacciones de sustitución electrófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos pueden utilizarse en condiciones suaves.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Sustitución: Los reactivos electrófilos como los agentes de nitración o los halógenos pueden utilizarse en condiciones controladas.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Formas reducidas del péptido.
Sustitución: Derivados aromáticos sustituidos.
Aplicaciones Científicas De Investigación
El Ciclo(Tyr-Leu) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la formación y estabilidad de los enlaces peptídicos.
Biología: Se investiga su papel en la señalización celular y la activación de receptores.
Medicina: Se explora su potencial actividad antifúngica, anticoagulante y citotóxica.
Comparación Con Compuestos Similares
El Ciclo(Tyr-Leu) se puede comparar con otros dipéptidos cíclicos como:
- Ciclo(Pro-Tyr)
- Ciclo(Pro-Leu)
- Ciclo(Tyr-Ile)
Unicidad: El Ciclo(Tyr-Leu) es único debido a su combinación específica de tirosina y leucina, que confiere actividades biológicas y estabilidad distintas en comparación con otros dipéptidos cíclicos .
Compuestos similares:
- Ciclo(Pro-Tyr): Conocido por su papel en la detección de quórum.
- Ciclo(Pro-Leu): Exhibe propiedades antimicrobianas.
- Ciclo(Tyr-Ile): Involucrado en vías de señalización .
Propiedades
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSLUDVKWKQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345945 | |
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82863-65-8 | |
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the reported biological activities of Cyclo(Tyr-Leu)?
A1: Cyclo(Tyr-Leu) has been shown to possess several biological activities, including:
- Anticoagulant activity: Studies have demonstrated that Cyclo(Tyr-Leu) can prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting potential anticoagulant properties. [, ]
- Antifungal activity: Research indicates that Cyclo(Tyr-Leu) exhibits antifungal activity against certain fungal species, notably Colletotrichum gloeosporioides. []
- Growth-promoting effects on fungi: Studies on the edible mushroom Hypsizygus marmoreus revealed that Cyclo(Tyr-Leu) can act as a quorum sensing (QS) signaling molecule, potentially influencing hyphal growth and development. [, ]
Q2: How does Cyclo(Tyr-Leu) interact with Hypsizygus marmoreus as a quorum sensing molecule?
A2: While the exact mechanisms are still under investigation, research suggests that Cyclo(Tyr-Leu), produced by the symbiotic bacterium Serratia odorifera, interacts with Hypsizygus marmoreus by influencing its carbohydrate and amino acid metabolism. This interaction is thought to impact the pentose phosphate pathway (PPP), ultimately increasing energy supply for the growth and development of the mushroom's mycelium. []
Q3: What is the structural characterization of Cyclo(Tyr-Leu)?
A3: Cyclo(Tyr-Leu) is a cyclic dipeptide composed of Tyrosine and Leucine residues. While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its structure through various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR have been utilized to elucidate the structure of Cyclo(Tyr-Leu), confirming the presence and connectivity of the Tyrosine and Leucine moieties. [, , , , , ]
- Mass Spectrometry (MS): MS has been employed to confirm the molecular weight of Cyclo(Tyr-Leu). [, ]
Q4: From what natural sources has Cyclo(Tyr-Leu) been isolated?
A4: Cyclo(Tyr-Leu) has been isolated from various natural sources, including:
- Plants: Anemarrhena asphodeloides (Liliacae family) and Sparganium stoloniferum (Typhaceae family) [, , ]
- Bacteria: Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, and a marine bacterium NJ6-3-1 [, , ]
- Fungi: An endophytic fungus ZSU-H19 from the South China Sea []
- Actinomycetes: A marine endophytic actinomycete fang-1 []
Q5: Are there any known analogs or derivatives of Cyclo(Tyr-Leu) with biological activity?
A5: The research mentions other cyclic dipeptides with varying biological activities, suggesting potential structure-activity relationships. Some examples include:
- Cyclo(Pro-Phe), Cyclo(Pro-Tyr), Cyclo(Pro-Val), Cyclo(Pro-Leu), and Cyclo(Tyr-Ile): These cyclic dipeptides, also produced by Serratia odorifera, have been shown to act as QS signaling molecules in Hypsizygus marmoreus, with some influencing the transcription of lignin-degrading enzymes. []
- Cyclo(Phe-Phe) and Cyclo(Phe-Tyr): These cyclic dipeptides, isolated from Sparganium stoloniferum, exhibit anticoagulant activities, with Cyclo(Phe-Tyr) being the most potent among the three tested. []
Q6: What analytical techniques are commonly used to identify and quantify Cyclo(Tyr-Leu)?
A6: Researchers utilize a combination of techniques to identify and quantify Cyclo(Tyr-Leu):
- Chromatographic techniques: These include silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) for isolation and purification. [, , ]
- Spectroscopic techniques: 1H-NMR and 13C-NMR are used for structural confirmation, while MS is used for molecular weight determination. [, , , , , ]
Q7: What are the potential applications of Cyclo(Tyr-Leu) based on the reported research?
A7: While further research is needed, the identified activities of Cyclo(Tyr-Leu) point to potential applications in various fields:
- Medicine: Its anticoagulant properties suggest potential for development into novel anticoagulant drugs. [, ]
- Agriculture: The antifungal activity against Colletotrichum gloeosporioides could be explored for developing biocontrol agents against plant fungal diseases. []
- Mushroom cultivation: Understanding the role of Cyclo(Tyr-Leu) as a QS molecule in Hypsizygus marmoreus could lead to optimized cultivation techniques for improved yield and quality. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029829.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029830.png)






